Cas no 21605-95-8 (3,4-DI(PYRIDIN-2-YL)PYRIDINE)

3,4-DI(PYRIDIN-2-YL)PYRIDINE 化学的及び物理的性質
名前と識別子
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- 3,4-DI(PYRIDIN-2-YL)PYRIDINE
- 2,3':4',2''-Terpyridine (8CI,9CI)
- 21605-95-8
- starbld0024321
- 2,3':4',2''-Terpyridine
- 3,4-DI(PYRIDIN-2-YL)PYRIDINE
-
- インチ: 1S/C15H11N3/c1-3-8-17-14(5-1)12-7-10-16-11-13(12)15-6-2-4-9-18-15/h1-11H
- InChIKey: GTXAAUZOAURKPD-UHFFFAOYSA-N
- SMILES: C1(C2=C(C3=NC=CC=C3)C=CN=C2)=NC=CC=C1
計算された属性
- 精确分子量: 233.095297364g/mol
- 同位素质量: 233.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 38.7Ų
3,4-DI(PYRIDIN-2-YL)PYRIDINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA25772-1g |
3,4-DI(PYRIDIN-2-YL)PYRIDINE |
21605-95-8 | > 95% | 1g |
$3357.00 | 2024-04-20 | |
A2B Chem LLC | BA25772-100mg |
3,4-DI(PYRIDIN-2-YL)PYRIDINE |
21605-95-8 | > 95% | 100mg |
$1257.00 | 2024-04-20 | |
A2B Chem LLC | BA25772-25mg |
3,4-DI(PYRIDIN-2-YL)PYRIDINE |
21605-95-8 | > 95% | 25mg |
$590.00 | 2024-04-20 | |
A2B Chem LLC | BA25772-5g |
3,4-DI(PYRIDIN-2-YL)PYRIDINE |
21605-95-8 | > 95% | 5g |
$11757.00 | 2024-04-20 | |
A2B Chem LLC | BA25772-250mg |
3,4-DI(PYRIDIN-2-YL)PYRIDINE |
21605-95-8 | > 95% | 250mg |
$2424.00 | 2024-04-20 |
3,4-DI(PYRIDIN-2-YL)PYRIDINE 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
3,4-DI(PYRIDIN-2-YL)PYRIDINEに関する追加情報
3,4-Di(pyridin-2-yl)pyridine (CAS No. 21605-95-8): A Comprehensive Overview
3,4-Di(pyridin-2-yl)pyridine (CAS No. 21605-95-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, also known as 3,4-bis(pyridin-2-yl)pyridine, is characterized by its unique tricyclic structure, which imparts it with a range of interesting chemical and biological properties. In this article, we will delve into the structure, synthesis, applications, and recent research advancements of 3,4-Di(pyridin-2-yl)pyridine.
Structure and Physical Properties
3,4-Di(pyridin-2-yl)pyridine is a tricyclic compound consisting of three pyridine rings connected at the 3 and 4 positions of the central pyridine ring. This arrangement results in a highly conjugated system with delocalized π-electrons, which contributes to its stability and reactivity. The compound is typically obtained as a white crystalline solid with a melting point of around 170°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.
Synthesis
The synthesis of 3,4-Di(pyridin-2-yl)pyridine has been extensively studied due to its importance in various applications. One of the most common methods involves the condensation of 2-chloropyridine with pyridine in the presence of a strong base such as potassium tert-butoxide. This reaction proceeds via a nucleophilic aromatic substitution mechanism, leading to the formation of the desired product. Alternative synthetic routes include the use of transition metal-catalyzed cross-coupling reactions and multicomponent reactions involving various nitrogen-containing building blocks.
Biological Applications
3,4-Di(pyridin-2-yl)pyridine has shown promise in several biological applications due to its ability to form complexes with metal ions and its potential as a ligand in coordination chemistry. One notable application is in the development of metallotherapeutics, where the compound can be used to form metal complexes with therapeutic properties. For example, copper(II) complexes of 3,4-Di(pyridin-2-yl)pyridine have been studied for their antitumor activity against various cancer cell lines.
In addition to its use in metallotherapeutics, 3,4-Di(pyridin-2-yl)pyridine has been explored for its potential as a fluorescent probe for metal ion detection. The compound exhibits strong fluorescence upon complexation with certain metal ions, making it useful for sensing applications in environmental monitoring and biomedical diagnostics.
Molecular Recognition and Supramolecular Chemistry
The unique structure of 3,4-Di(pyridin-2-yl)pyridine makes it an excellent candidate for molecular recognition studies. The compound can form stable host-guest complexes with various guest molecules through non-covalent interactions such as hydrogen bonding and π-stacking. These supramolecular assemblies have potential applications in drug delivery systems, where the host molecule can encapsulate and release therapeutic agents in a controlled manner.
Mechanistic Studies and Computational Modeling
To gain deeper insights into the behavior of 3,4-Di(pyridin-2-yl)pyridine, researchers have conducted extensive mechanistic studies using both experimental and computational approaches. Density functional theory (DFT) calculations have been employed to investigate the electronic structure and reactivity of the compound. These studies have revealed that the central pyridine ring plays a crucial role in determining the chemical properties of 3,4-Di(pyridin-2-yl)pyridine, particularly its ability to form stable complexes with metal ions.
Clinical Trials and Future Prospects
The potential therapeutic applications of 3,4-Di(pyridin-2-yl)pyridine-based compounds are currently being explored through preclinical studies and early-stage clinical trials. Preliminary results have shown promising antitumor activity against various cancer types, including breast cancer and lung cancer. However, further research is needed to optimize the pharmacokinetic properties and safety profile of these compounds before they can be advanced to later stages of clinical development.
In conclusion, 3,4-Di(pyridin-2-yl)pyridine (CAS No. 21605-95-8) is a multifaceted compound with a wide range of applications in medicinal chemistry and materials science. Its unique tricyclic structure endows it with valuable chemical and biological properties that make it an attractive candidate for various research endeavors. As ongoing studies continue to uncover new insights into its behavior and potential uses, it is likely that this compound will play an increasingly important role in future scientific advancements.
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